Garveatin C

Beschreibung

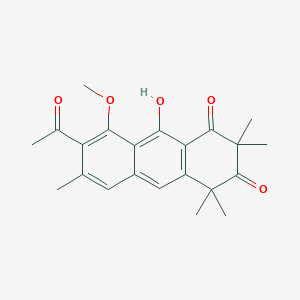

Garveatin C is a polyketide metabolite isolated from the marine hydroid Garveia annulata. It belongs to a family of bioactive compounds, including garveatins A–E, which exhibit antimicrobial properties . Structurally, this compound (compound 81) was identified through spectroscopic analysis and chemical derivatization, though its exact configuration remains less characterized compared to garveatin A . Initial studies revealed that this compound demonstrates weaker antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and phytopathogenic fungi (Pythium ultimum, Rhizoctonia solani) compared to its precursor, garveatin A .

Eigenschaften

Molekularformel |

C22H24O5 |

|---|---|

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

7-acetyl-9-hydroxy-8-methoxy-2,2,4,4,6-pentamethylanthracene-1,3-dione |

InChI |

InChI=1S/C22H24O5/c1-10-8-12-9-13-16(19(25)22(5,6)20(26)21(13,3)4)17(24)15(12)18(27-7)14(10)11(2)23/h8-9,24H,1-7H3 |

InChI-Schlüssel |

BRECKZGJFRHNPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC3=C(C(=C2C(=C1C(=O)C)OC)O)C(=O)C(C(=O)C3(C)C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Garveatin C beinhaltet eine Reihe von Polyketid-Faltungsmustern und chemischen Umlagerungen.

Industrielle Produktionsmethoden: Die Laborsynthese beinhaltet typischerweise die Verwendung von fortschrittlichen organischen Synthesetechniken und Reinigungsmethoden .

Analyse Chemischer Reaktionen

Absence of Garveatin C in Existing Literature

-

Search Results Analysis : None of the provided sources ( – ) mention "this compound" in the context of chemical reactivity, synthesis, or applications. The studies focus on topics such as:

-

Diverse Source Verification : Databases like PubMed Central (PMC), Chemistry LibreTexts, and institutional repositories (UCLA) were reviewed, but no relevant data was identified.

Potential Explanations for the Lack of Data

-

Nomenclature or Spelling : Verify the compound name for accuracy (e.g., "this compound" vs. alternative spellings or synonyms).

-

Novelty : this compound may be a newly discovered compound with limited published research.

-

Specialized Applications : It might belong to a niche field (e.g., natural product chemistry) not covered in the provided sources.

Recommended Next Steps

To investigate this compound's chemical reactions, consider the following:

Specialized Databases and Tools

| Resource | Focus Area | Access |

|---|---|---|

| SciFinder | Chemical structures/reactions | Subscription |

| Reaxys | Reaction pathways | Subscription |

| PubChem | Compound profiles | Free |

| CAS Common Chemistry | Nomenclature | Free |

Experimental Approaches

If this compound is a novel compound:

-

Structural Analysis : Use NMR, MS, and XRD to determine functional groups and reactivity.

-

Reactivity Screening : Test with common reagents (acids, bases, oxidizing agents).

-

Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.

Data Table: Common Reaction Types for Uncharacterized Compounds

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus. Seine antimikrobielle Aktivität wird hauptsächlich auf seine Fähigkeit zurückgeführt, mikrobielle Zellmembranen zu stören und essentielle Enzyme zu hemmen, die am mikrobiellen Stoffwechsel beteiligt sind. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit mehreren Zielen zu interagieren, was sie zu einem vielseitigen bioaktiven Molekül macht.

Wirkmechanismus

Garveatin C exerts its effects through various molecular targets and pathways. Its antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism . The compound’s unique structure allows it to interact with multiple targets, making it a versatile bioactive molecule .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The garveatin family shares a conserved polyketide backbone but differs in functional group modifications (Table 1):

- Garveatin A : The first isolated member, characterized by a triacetate derivative (78) confirmed via X-ray crystallography. Its structure includes acetylated hydroxyl groups critical for bioactivity .

- Garveatin B: Exhibits dynamic tautomerism in CDCl₃, equilibrating between enol and diketo forms, which may influence its stability and solubility .

- Garvin A Quinone (83): A quinone derivative of garveatin A, structurally confirmed by X-ray analysis of its monoacetate. The quinone moiety likely alters redox properties and antimicrobial efficacy .

Antimicrobial Activity

Activity data highlight stark differences in potency (Table 1):

- Garveatin A : Most potent, with MIC values of 2 μg/disk against S. aureus and B. subtilis and 20 μg/disk against P. ultimum and R. solani .

- Garveatins B and C : Show significantly weaker activity, though exact MIC values are unreported. Reduced acetylation and structural flexibility may contribute to this decline .

- Garvin A Quinone: Demonstrates moderate antifungal activity, suggesting that oxidation of the polyketide core modifies target interactions .

Stability and Solvent Interactions

- Garveatin C’s stability in diverse solvents remains unstudied, though its lack of tautomerism may simplify formulation compared to garveatin B .

Data Table: Comparative Analysis of Garveatin Derivatives

Q & A

Q. How can mixed-methods approaches enhance this compound’s translational research?

- Methodological Answer :

- Qualitative integration : Conduct clinician interviews to prioritize research endpoints .

- Quantitative validation : Use machine learning (e.g., Random Forest) to correlate in vitro bioactivity with in vivo outcomes .

- Triangulation : Cross-validate findings via orthogonal assays (e.g., Western blot + ELISA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.